molecular formula C30H25F3N4O B10934386 4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B10934386
M. Wt: 514.5 g/mol
InChI Key: HTECGZMUGXBQCT-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the pyrimidine core with the pyrazole and methoxyphenyl groups using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and pyrazole moieties.

    Reduction: Reduction reactions can target the pyrimidine core or the trifluoromethyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides, triflates, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-methylpyrimidine
  • 4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-chloropyrimidine

Uniqueness

The presence of the trifluoromethyl group in 4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and overall biological activity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C30H25F3N4O

Molecular Weight

514.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C30H25F3N4O/c1-18-5-9-22(10-6-18)27-20(3)28(23-11-7-19(2)8-12-23)37(36-27)29-34-25(17-26(35-29)30(31,32)33)21-13-15-24(38-4)16-14-21/h5-17H,1-4H3

InChI Key

HTECGZMUGXBQCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)C)C

Origin of Product

United States

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